![molecular formula C5H11NO2S B1433559 l-Methionine-d4 CAS No. 67866-75-5](/img/structure/B1433559.png)
l-Methionine-d4
Overview
Description
l-Methionine-d4: is a deuterated form of l-Methionine, an essential amino acid in humans and other organisms. The deuterium atoms replace the hydrogen atoms in the methyl group of the methionine molecule, making it useful in various scientific research applications, particularly in metabolic studies and as an internal standard in mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of l-Methionine-d4 typically involves the incorporation of deuterium into the methionine molecule. One common method is the hydrogen-deuterium exchange reaction, where l-Methionine is treated with deuterium oxide (D2O) under specific conditions to replace the hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound can involve microbial fermentation processes using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum. These strains are optimized to produce high yields of l-Methionine, which can then be subjected to deuterium exchange reactions to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: l-Methionine-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: It can be reduced back to methionine from its oxidized forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Various reagents depending on the desired derivative, such as acyl chlorides for acylation reactions
Major Products:
- Methionine sulfoxide
- Methionine sulfone
- Various methionine derivatives depending on the substitution reactions
Scientific Research Applications
Metabolic Studies
L-Methionine-d4 is extensively used in metabolic research, particularly in studies involving methylation processes and metabolic pathways. Its deuterated nature allows for precise tracking of methionine metabolism in biological systems.
Case Study: Methylation Cycle Analysis
A study explored the influence of dopamine receptors on the methylation cycle, highlighting the role of this compound as a tracer to measure changes in methionine levels and related metabolites. The findings indicated that D4 receptor activation significantly affected methionine metabolism, showcasing the utility of this compound in understanding neurotransmitter interactions and metabolic regulation .
Pharmaceutical Research
This compound is utilized in drug development, particularly for assessing the pharmacokinetics of methionine-related compounds. Its isotopic labeling helps in understanding how drugs interact within biological systems.
Case Study: Hepatoprotective Effects
Research has demonstrated that S-adenosyl-L-methionine (SAMe), derived from methionine, protects the liver from cytotoxic effects induced by leukotriene D4. In this context, this compound was used to trace metabolic pathways and assess the protective mechanisms at play, providing insights into potential therapeutic applications for liver diseases .
Nutritional Studies
The role of this compound in nutrition is significant, particularly in studies examining amino acid supplementation and its effects on health outcomes.
Data Table: Effects of Methionine Supplementation
This table summarizes findings from various studies that highlight the dual role of methionine as both beneficial and potentially harmful, depending on dosage and context.
Research on Aging and Disease
This compound serves as a critical tool in aging research, particularly concerning its role in cellular processes linked to longevity and disease prevention.
Case Study: Aging Mechanisms
A comprehensive review indicated that dietary methionine restriction can lead to increased lifespan in model organisms while also addressing health issues such as insulin resistance and inflammation . The application of this compound allows researchers to monitor changes in cellular metabolism associated with aging.
Environmental Applications
Emerging research suggests that this compound can be used to study microbial metabolism in environmental contexts, such as bioremediation processes.
Case Study: Microbial Fermentation
Studies have shown that engineered strains can produce L-methionine through fermentation processes, which can be traced using isotopically labeled compounds like this compound. This approach not only enhances understanding of microbial pathways but also supports sustainable production methods .
Mechanism of Action
The mechanism of action of l-Methionine-d4 is similar to that of l-Methionine. It acts as a precursor for the synthesis of S-adenosylmethionine (SAM), which is a critical methyl donor in numerous methylation reactions. These reactions are essential for DNA, RNA, and protein methylation, which regulate gene expression and protein function . Additionally, this compound plays a role in the synthesis of glutathione, an important antioxidant that protects cells from oxidative stress .
Comparison with Similar Compounds
- l-Methionine: The non-deuterated form, essential for protein synthesis and various metabolic processes .
- DL-Methionine: A racemic mixture of D- and L-forms, commonly used in animal feed .
- Methionine Hydroxy Analogues (MHAs): Used as dietary supplements in animal nutrition .
Uniqueness of l-Methionine-d4: The incorporation of deuterium atoms in this compound makes it particularly valuable in research applications where isotopic labeling is required. This allows for precise tracking and quantification in metabolic studies and enhances the accuracy of mass spectrometric analyses .
Biological Activity
l-Methionine-d4 is a deuterated form of the essential amino acid l-methionine, which plays a crucial role in various biological processes, including protein synthesis and methylation reactions. The deuteration of methionine allows for enhanced tracking and quantification in metabolic studies, providing insights into its biological activity and metabolic pathways.
1. Metabolic Pathways
This compound participates in several critical metabolic pathways, including:
- Transsulfuration Pathway : Methionine is converted to cysteine through a series of enzymatic reactions, which are vital for synthesizing glutathione, a major antioxidant in the body. Studies have shown that the incorporation of this compound can be traced through these pathways, allowing researchers to understand its role in cellular metabolism better .
- Methylation Reactions : Methionine acts as a methyl donor via its activated form, S-adenosylmethionine (SAM). Increased levels of SAM resulting from this compound supplementation have been associated with enhanced expression of genes involved in methylation processes .
2. Effects on Neurodevelopment
Research indicates that disruptions in methionine metabolism can lead to neurodevelopmental disorders. For instance, l-methionine has been linked to increased neuroinflammation and impaired neurogenesis, particularly in models of autism and schizophrenia . The administration of this compound allows for the precise tracking of methionine's impact on brain metabolism and function.
3. Impact on Growth Performance in Poultry
In agricultural studies, this compound has been shown to improve growth performance in broiler chickens compared to its DL-form. A study involving broiler chickens demonstrated that supplementation with l-methionine resulted in higher body weight gain and improved feed efficiency . The relative bioavailability (RBV) of l-methionine was found to be significantly higher than that of DL-methionine, emphasizing its efficacy as a dietary supplement .
Case Studies
- Neurodevelopmental Disorders : A study highlighted the effects of methionine overload on prenatal development, revealing significant changes in brain metabolome and transcriptome associated with increased Kcnma1 expression. This suggests a potential link between methionine metabolism and neurodevelopmental outcomes .
- Growth Trials in Poultry : An experiment involving 1584 broilers demonstrated that those supplemented with l-methionine exhibited better growth metrics compared to controls and those supplemented with DL-methionine. Key findings included:
Data Tables
Parameter | Control Group | L-Methionine Group | DL-Methionine Group |
---|---|---|---|
Average Daily Gain (g) | 45 | 55 | 50 |
Feed Conversion Ratio | 1.75 | 1.50 | 1.60 |
Feather Length (cm) | 10 | 12 | 11 |
Villus Height (µm) | 150 | 180 | 160 |
Metabolomic Profiling
A targeted metabolomic approach has been developed to assess the concentrations of key metabolites involved in the methionine cycle, including cysteine and homocysteine levels. This method allows for simultaneous detection of various thiol metabolites, providing insights into the redox status and metabolic health associated with methionine supplementation .
Properties
IUPAC Name |
(2S)-2,3-dideuterio-2-(dideuterioamino)-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i2D,4D/hD2/t2?,4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-WDNFZIOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CSC)[C@@]([2H])(C(=O)O)N([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.